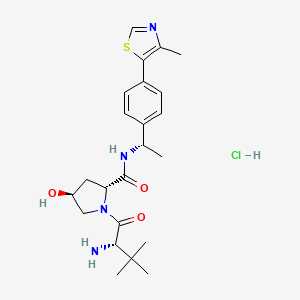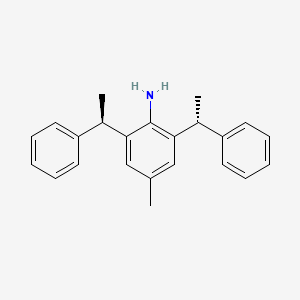
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2,6-bis(®-1-phenylethyl)aniline is an organic compound with a complex structure that includes a methyl group, two phenylethyl groups, and an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(®-1-phenylethyl)aniline typically involves the reaction of 4-methyl-2,6-diformylphenol with ®-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 4-Methyl-2,6-bis(®-1-phenylethyl)aniline .
化学反应分析
Types of Reactions
4-Methyl-2,6-bis(®-1-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学研究应用
4-Methyl-2,6-bis(®-1-phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.
Biology: Investigated for its potential as a chemosensor for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism by which 4-Methyl-2,6-bis(®-1-phenylethyl)aniline exerts its effects involves its interaction with specific molecular targets. For example, as a chemosensor, it binds to metal ions through coordination bonds, leading to changes in its fluorescence properties. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(2,6-diethylaniline): Similar structure but with ethyl groups instead of phenylethyl groups.
4-Methyl-2,6-bis(pyridinyl-3-ethynyl)aniline: Contains pyridinyl groups instead of phenylethyl groups.
Uniqueness
4-Methyl-2,6-bis(®-1-phenylethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a chemosensor and its potential biological activities make it a valuable compound for various applications .
属性
IUPAC Name |
4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBNATUIDTYKOR-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)[C@H](C)C2=CC=CC=C2)N)[C@H](C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
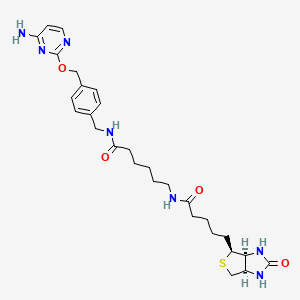
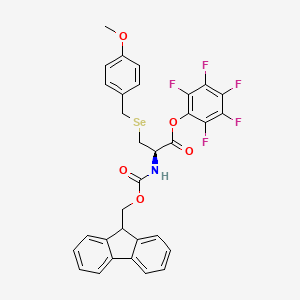
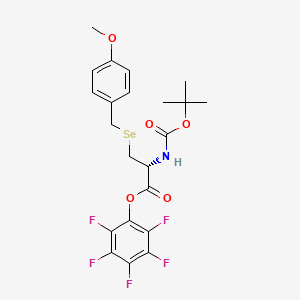
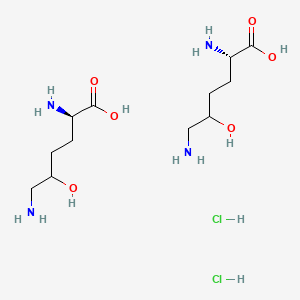
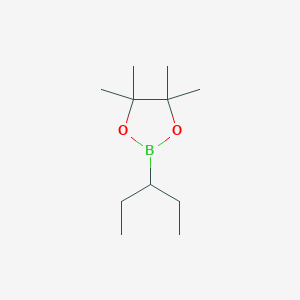
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8238862.png)
![1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8238867.png)
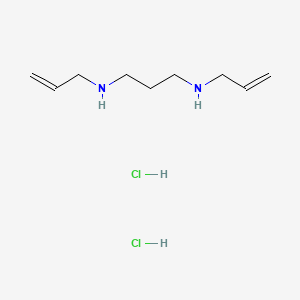
![3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride](/img/structure/B8238879.png)
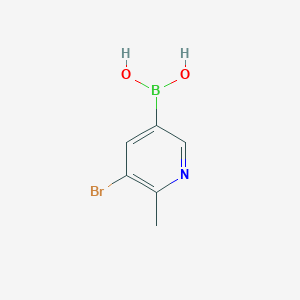
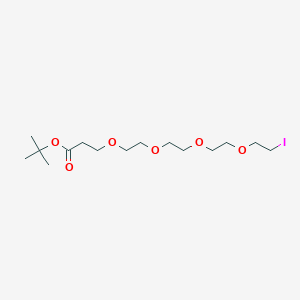
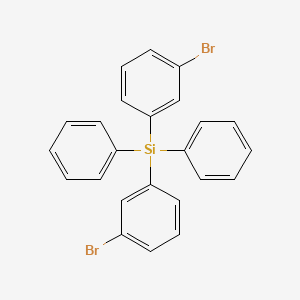
![2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione](/img/structure/B8238905.png)
